molecular formula C18H24ClNO13 B122525 2-Chloro-4-nitrophenylmaltoside CAS No. 143206-27-3

2-Chloro-4-nitrophenylmaltoside

Cat. No.: B122525
CAS No.: 143206-27-3
M. Wt: 497.8 g/mol
InChI Key: RFGBZYLCQCJGOG-YMJSIHPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-nitrophenylmaltoside is a synthetic compound widely used in biochemical assays, particularly for the determination of enzymatic activities. It is a derivative of maltoside, modified with a chloro and nitro group on the phenyl ring, making it a valuable substrate in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenylmaltoside typically involves the reaction of maltoside with 2-chloro-4-nitrophenol under specific conditions. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring consistent quality and supply for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrophenylmaltoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymes like α-amylase in buffered solutions.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

Mechanism of Action

The primary mechanism of action of 2-Chloro-4-nitrophenylmaltoside involves its hydrolysis by α-amylase. The enzyme cleaves the glycosidic bond, releasing 2-chloro-4-nitrophenol, which can be quantitatively measured. This reaction is used to determine the activity of α-amylase in various samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitrophenylmaltoside is unique due to its specific structure, which allows for selective and efficient hydrolysis by α-amylase. The presence of both chloro and nitro groups enhances its reactivity and makes it a valuable tool in biochemical assays .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBZYLCQCJGOG-YMJSIHPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162346
Record name 2-Chloro-4-nitrophenylmaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143206-27-3
Record name 2-Chloro-4-nitrophenylmaltoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrophenylmaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.